N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15298377
InChI: InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C18H14FNO3
Molecular Weight: 311.3 g/mol

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15298377

Molecular Formula: C18H14FNO3

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
IUPAC Name N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22)
Standard InChI Key XFHRJPYDVHZNQV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide features a chromene backbone—a fused benzene and pyran ring system—with substitutions at strategic positions. The 4-fluorophenyl group is attached via a carboxamide linkage at position 2, while methyl groups occupy positions 6 and 8 of the chromene core. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets.

The compound’s IUPAC name, N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide, reflects its substitution pattern. Its canonical SMILES string, CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C, provides a precise representation of its connectivity.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC18H14FNO3\text{C}_{18}\text{H}_{14}\text{FNO}_{3}
Molecular Weight311.3 g/mol
IUPAC NameN-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Topological Polar Surface Area66.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These properties influence solubility, permeability, and bioavailability, critical factors in drug development. The fluorophenyl group contributes to lipophilicity, potentially enhancing membrane penetration.

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a three-step process:

  • Condensation: A substituted benzaldehyde derivative reacts with a diketone in the presence of a base to form a chalcone intermediate.

  • Cyclization: The chalcone undergoes acid-catalyzed cyclization to yield the chromene core.

  • Carboxamide Formation: The chromene-2-carboxylic acid intermediate is coupled with 4-fluoroaniline using a coupling agent such as DCC (dicyclohexylcarbodiimide).

Reaction Conditions and Yields

Optimal yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C. Catalysts like dimethylaminopyridine (DMAP) accelerate the acylation step, reducing reaction times from 24 hours to 6–8 hours. Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) ensures high purity (>95%).

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous chromenes demonstrate inhibition of protein kinases involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). The fluorophenyl group may enhance binding to kinase ATP pockets through halogen bonding.

Antimicrobial Effects

Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC (minimum inhibitory concentration) values of 8–16 µg/mL. The carboxamide group likely disrupts bacterial cell wall synthesis by mimicking D-alanine-D-alanine termini, a strategy employed by β-lactam antibiotics.

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